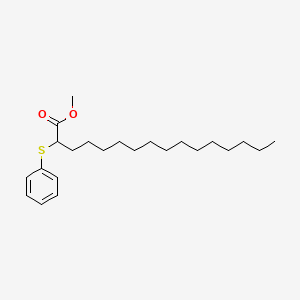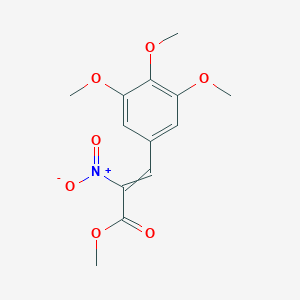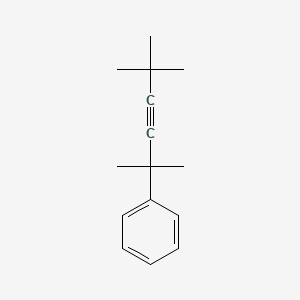
1,2,3-Tris(trichloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tris(trichloromethyl)benzene is an organic compound with the molecular formula C9H3Cl9 It is a derivative of benzene where three hydrogen atoms are replaced by trichloromethyl groups at the 1, 2, and 3 positions
Méthodes De Préparation
The synthesis of 1,2,3-Tris(trichloromethyl)benzene typically involves the chlorination of benzene derivatives. One common method includes the reaction of benzene with trichloromethyl chloride (CCl3Cl) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions to maximize yield and purity. The use of photochemical processes has also been explored for the preparation of trichloromethyl-substituted benzenes .
Analyse Des Réactions Chimiques
1,2,3-Tris(trichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form trichloromethyl-substituted benzoic acids.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups or other less chlorinated derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. Major products formed from these reactions include various chlorinated benzenes and their derivatives .
Applications De Recherche Scientifique
1,2,3-Tris(trichloromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Research into its biological activity has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Its derivatives are explored for their potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 1,2,3-Tris(trichloromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl groups can form strong bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
1,2,3-Tris(trichloromethyl)benzene can be compared with other similar compounds such as:
Benzotrichloride (C6H5CCl3): Known for its use in the synthesis of benzoyl chloride and other derivatives.
1,3,5-Tris(trichloromethyl)benzene: Another trichloromethyl-substituted benzene with different substitution patterns, leading to varied chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research in chemistry, biology, and medicine.
Propriétés
Numéro CAS |
106774-27-0 |
|---|---|
Formule moléculaire |
C9H3Cl9 |
Poids moléculaire |
430.2 g/mol |
Nom IUPAC |
1,2,3-tris(trichloromethyl)benzene |
InChI |
InChI=1S/C9H3Cl9/c10-7(11,12)4-2-1-3-5(8(13,14)15)6(4)9(16,17)18/h1-3H |
Clé InChI |
DNACCRIUIKLKNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
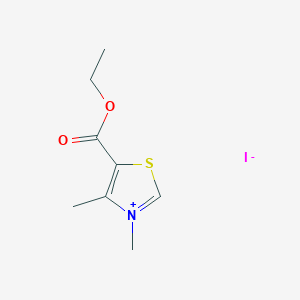

![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
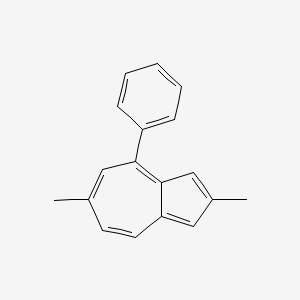
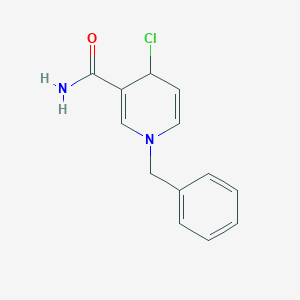
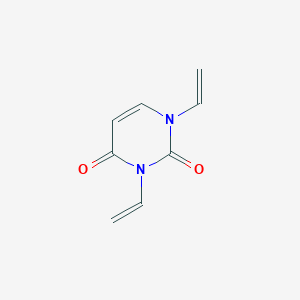
![[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile](/img/structure/B14332802.png)
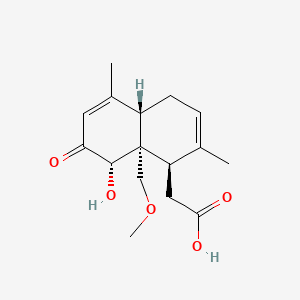
![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)
